molecular formula C24H24Cl2N2O B14165833 1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate CAS No. 141433-62-7

1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate

Cat. No.: B14165833
CAS No.: 141433-62-7
M. Wt: 427.4 g/mol
InChI Key: DOWRDMMCSCRNJC-UHFFFAOYSA-L
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Description

1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is a chemical compound with the molecular formula C24H22Cl2N2·H2O. It is also known as benzyl viologen dichloride. This compound is a derivative of bipyridine and is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the bipyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Ethanol, acetonitrile, water.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can facilitate electron transport between different molecular targets, such as thylakoid membranes and mediators. This property is exploited in various applications, including bioelectrochemistry and the fabrication of electronic devices .

Properties

CAS No.

141433-62-7

Molecular Formula

C24H24Cl2N2O

Molecular Weight

427.4 g/mol

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate

InChI

InChI=1S/C24H22N2.2ClH.H2O/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;;/h1-18H,19-20H2;2*1H;1H2/q+2;;;/p-2

InChI Key

DOWRDMMCSCRNJC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.O.[Cl-].[Cl-]

Origin of Product

United States

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